molecular formula C8H9NaO2S B13186422 Sodium (3-methylphenyl)methanesulfinate

Sodium (3-methylphenyl)methanesulfinate

Cat. No.: B13186422
M. Wt: 192.21 g/mol
InChI Key: MRLMLXLETOCZNJ-UHFFFAOYSA-M
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Description

Sodium (3-methylphenyl)methanesulfinate: is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt of methanesulfinic acid, where the sulfinic acid group is attached to a 3-methylphenyl group. This compound is used in various chemical reactions and has significant applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium (3-methylphenyl)methanesulfinate typically involves the reaction of 3-methylbenzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions. The general reaction can be represented as: [ \text{3-methylbenzenesulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} + \text{sodium chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to ensure high yield and purity of the product. The product is then isolated through filtration, followed by crystallization and drying.

Chemical Reactions Analysis

Types of Reactions: Sodium (3-methylphenyl)methanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions often occur in the presence of catalysts like palladium or nickel.

Major Products:

    Oxidation: 3-methylbenzenesulfonic acid.

    Reduction: 3-methylbenzenethiol.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium (3-methylphenyl)methanesulfinate is used as a building block in the synthesis of organosulfur compounds. It is employed in the preparation of sulfonamides, sulfones, and other sulfur-containing compounds.

Biology and Medicine: In biological research, it is used to study the effects of sulfinates on cellular processes

Industry: In the industrial sector, this compound is used in the manufacturing of dyes, agrochemicals, and other specialty chemicals. It serves as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of sodium (3-methylphenyl)methanesulfinate involves its ability to act as a nucleophile in substitution reactions. The sulfinic acid group can donate electrons, making it reactive towards electrophiles. This reactivity allows it to form bonds with various substrates, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium p-toluenesulfinate
  • Benzenesulfinic acid sodium salt
  • Sodium triflinate

Comparison: Sodium (3-methylphenyl)methanesulfinate is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical properties compared to other sulfinates. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the methyl group can provide steric hindrance, affecting the compound’s behavior in substitution reactions.

Properties

Molecular Formula

C8H9NaO2S

Molecular Weight

192.21 g/mol

IUPAC Name

sodium;(3-methylphenyl)methanesulfinate

InChI

InChI=1S/C8H10O2S.Na/c1-7-3-2-4-8(5-7)6-11(9)10;/h2-5H,6H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

MRLMLXLETOCZNJ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)[O-].[Na+]

Origin of Product

United States

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